molecular formula C12H18S B8077728 1-Tert-butylsulfanyl-3,5-dimethylbenzene

1-Tert-butylsulfanyl-3,5-dimethylbenzene

Cat. No.: B8077728
M. Wt: 194.34 g/mol
InChI Key: QXTFSVRPCQPNIW-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Thioether Derivatives

Thioethers, also known as sulfides, are the sulfur analogues of ethers and are characterized by a C-S-C bond. organic-chemistry.orgnih.gov They are a fundamental class of organosulfur compounds. acs.org The nomenclature of thioethers can follow several conventions. In the case of 1-Tert-butylsulfanyl-3,5-dimethylbenzene, the name is derived by treating the tert-butylsulfanyl group as a substituent on the 3,5-dimethylbenzene parent structure. Alternatively, it could be named by listing the two organic groups attached to the sulfur atom, followed by "sulfide," though this is less common for more complex structures. researchgate.net

Organosulfur compounds are broadly classified based on the oxidation state of the sulfur atom and the nature of the organic groups attached. acs.org Thioethers represent the reduced state, and they can be further oxidized to form sulfoxides (R-S(O)-R') and sulfones (R-S(O)₂-R'). acs.org The compound in focus, with its aryl and alkyl substituents, is a classic example of an aryl alkyl sulfide (B99878).

Significance of Organosulfur Chemistry in Contemporary Organic Synthesis and Materials Science

Organosulfur compounds are integral to numerous areas of science and technology. researchgate.netmdpi.com They are key components in many pharmaceuticals, agrochemicals, and natural products. organic-chemistry.orgresearchgate.netmdpi.comresearchgate.netorganic-chemistry.org For instance, aryl sulfides are found in drugs developed for a range of conditions including cancer, HIV, and inflammatory diseases. acs.org The carbon-sulfur bond is a crucial linkage in the synthesis of these biologically active molecules. organic-chemistry.org

In materials science, organosulfur compounds are utilized in the development of polymers with specialized properties. For example, poly(phenylene sulfide) is a high-performance thermoplastic, and polythiophenes are investigated for their conductive properties. nih.gov The ability of sulfur to engage in unique bonding and to exist in various oxidation states contributes to the diverse applications of these compounds. researchgate.net

Review of the Influence of Bulky Alkyl and Aryl Substituents on Molecular Geometry and Reactivity

The presence of bulky substituents, such as the tert-butyl group in this compound, exerts a profound influence on a molecule's properties. nih.gov This phenomenon, known as steric hindrance, arises from the spatial repulsion between electron clouds of neighboring groups.

In aromatic systems, bulky substituents can affect the planarity of the molecule, which in turn can influence resonance and electronic effects. For instance, large groups can hinder the approach of reagents, thereby slowing down reaction rates or directing reactions to less sterically crowded positions. nih.gov This can be a critical factor in controlling the selectivity of chemical transformations. The reactivity of thioethers can also be influenced by steric bulk around the sulfur atom, potentially affecting processes like S-alkylation or oxidation.

Current Research Landscape and Emerging Trends in Aryl Thioether Chemistry

The synthesis of aryl thioethers is an active area of research, with a focus on developing more efficient, general, and environmentally friendly methods. acs.org Traditional methods for C-S bond formation often required harsh conditions. acs.org Modern approaches frequently employ transition metal catalysis, with palladium, copper, and nickel being prominent catalysts for the cross-coupling of aryl halides with thiols. acs.org

A significant challenge in this field is the synthesis of sterically hindered aryl sulfides. The development of ligands that can facilitate coupling reactions with bulky substrates is a key area of investigation. acs.org For example, the use of specialized phosphine (B1218219) ligands has enabled the palladium-catalyzed synthesis of aryl sulfides that were previously difficult to access. acs.org Furthermore, metal-free methods are gaining traction, offering alternative pathways for C-S bond formation. organic-chemistry.org Another trend is the use of thiol-free sulfur sources to avoid the malodorous nature of thiols. nih.gov Research also continues to explore the unique reactivity of these compounds, including their applications in catalysis and the development of novel materials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylsulfanyl-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-9-6-10(2)8-11(7-9)13-12(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTFSVRPCQPNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)SC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Tert Butylsulfanyl 3,5 Dimethylbenzene

Carbon-Sulfur Bond Formation Strategies

The creation of the aryl C-S bond is the key step in the synthesis of 1-tert-butylsulfanyl-3,5-dimethylbenzene. The primary approaches include the reaction of a sulfur-based nucleophile with an electrophilic aryl precursor or the coupling of aryl and sulfur moieties facilitated by a metal catalyst.

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach to forming C-S bonds. This method typically involves the reaction of a thiolate, such as sodium tert-butylthiolate, with an activated aryl halide. For the synthesis of this compound, the corresponding precursor would be a 1-halo-3,5-dimethylbenzene.

However, traditional SNAr reactions are often limited to aryl halides that are "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. Unactivated aryl halides, such as 1-bromo- or 1-chloro-3,5-dimethylbenzene, are generally poor substrates for direct SNAr with thiolates due to the high energy of the intermediate Meisenheimer complex. Consequently, harsher reaction conditions are often required, which can lead to side reactions and lower yields. Modern catalytic methods are often preferred for their broader substrate scope and milder conditions.

A related, though less direct, approach involves the nucleophilic substitution at the sulfur atom of an electrophilic sulfur compound. For instance, methods have been developed for synthesizing benzyl (B1604629) sulfides through the reaction of benzyl Grignard reagents with phosphinic acid thioesters, where the benzyl group attacks the sulfur atom. rsc.org This highlights the versatility of substitution reactions in C-S bond formation, although direct SNAr on the aromatic ring remains the most straightforward conceptual pathway.

To overcome the limitations of traditional nucleophilic substitution, metal-catalyzed cross-coupling reactions have become the most powerful and versatile methods for synthesizing aryl sulfides. nih.gov These reactions enable the coupling of unactivated aryl halides and triflates with thiols under relatively mild conditions, offering high yields and excellent functional group tolerance.

Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, is a well-established method for forming aryl-sulfur bonds. This approach typically involves the reaction of an aryl halide (iodide or bromide) with a thiol in the presence of a copper catalyst and a base. nih.gov

The synthesis of this compound via this method would involve reacting 1-halo-3,5-dimethylbenzene (e.g., 1-iodo-3,5-dimethylbenzene) with tert-butyl thiol. Common catalysts include copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in the presence of a ligand such as 1,10-phenanthroline (B135089) to stabilize the copper catalyst and facilitate the reaction. nih.gov The base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the thiol and form the active thiolate nucleophile. Solvents like DMF, DMSO, or toluene (B28343) are commonly used at elevated temperatures.

Catalyst SystemAryl HalideThiolBaseSolventTemperature (°C)
CuI / Ethylene GlycolAryl IodideAliphatic ThiolK₂CO₃Isopropanol80
CuBr / 1,10-phenanthrolineAryl BromideTrifluoromethylthiol-DMFRoom Temp. - 100
CuO / 1,10-phenanthrolineAryl IodideAliphatic/Aryl Thiol-Water (Microwave)-

This table presents generalized conditions for copper-mediated thiolation reactions as specific examples for this compound are not detailed in the search results.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-S coupling analogues, are among the most efficient methods for the synthesis of aryl sulfides from aryl halides and triflates. nih.govwikipedia.org These reactions are known for their high functional group tolerance, broad substrate scope (including aryl chlorides), and generally milder reaction conditions compared to copper-catalyzed methods. nih.gov

The catalytic cycle typically begins with the oxidative addition of the aryl halide (e.g., 1-bromo-3,5-dimethylbenzene) to a Pd(0) complex. The resulting Pd(II) complex then reacts with the thiolate (formed from tert-butyl thiol and a base), followed by reductive elimination to yield the desired aryl sulfide (B99878), this compound, and regenerate the Pd(0) catalyst. researchgate.net

The choice of ligand is crucial for the success of the reaction. Early systems used chelating bidentate phosphine (B1218219) ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene). wikipedia.org Later generations of catalysts employ bulky, electron-rich monodentate phosphine ligands (e.g., tri-tert-butylphosphine) or specialized bidentate ligands like Xantphos, which can effectively couple a wide range of substrates, including sterically hindered ones. nih.govorganic-chemistry.org

Palladium PrecursorLigandAryl Halide/TriflateBaseSolventTemperature (°C)
Pd₂(dba)₃DiPPFAryl ChlorideNaO-t-BuDioxane100
Pd(OAc)₂XantphosAryl BromideK₃PO₄Toluene110
Pd₂(dba)₃Tri-tert-butylphosphine / ZnCl₂Aryl BromideNaO-t-BuDioxane80

This table illustrates typical conditions for palladium-catalyzed C-S coupling reactions. nih.govresearchgate.net

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-S cross-coupling reactions. Nickel catalysts can often couple less reactive aryl electrophiles and offer unique reactivity profiles.

A notable development is the nickel-catalyzed synthesis of aryl sulfides through an aryl exchange reaction. acs.org This method avoids the direct use of odorous and often toxic thiols. In this approach, a stable and odorless sulfide donor, such as 2-pyridyl sulfide, undergoes a cross-coupling with an aryl electrophile like an aryl ester or halide. The reaction is facilitated by a nickel catalyst, such as Ni(cod)₂, and a specific ligand like dcypt (1,2-bis(dicyclohexylphosphino)ethane). acs.org The mechanism involves the simultaneous oxidative addition of both the aryl sulfide and the aryl electrophile to the nickel center, followed by a ligand exchange and reductive elimination to form the new aryl sulfide product. acs.org

Nickel PrecursorLigandSulfide SourceAryl ElectrophileSolventTemperature (°C)
Ni(cod)₂dcypt2-Pyridyl SulfideAryl Ester/HalideToluene150

This table summarizes a modern nickel-catalyzed aryl exchange reaction for aryl sulfide synthesis. acs.org

Oxidative coupling reactions represent another advanced strategy for C-S bond formation, often proceeding through C-H activation. These methods are highly atom-economical as they can avoid the need for pre-halogenated aromatic substrates.

One such approach is the copper-catalyzed ortho-C–H thiolation. rsc.org While this specific method targets the position ortho to a directing group, it exemplifies the principle of direct C-H functionalization. For a substrate like 3,5-dimethylbenzene, direct C-H thiolation would be non-regioselective without a directing group.

A more relevant oxidative coupling approach for this compound would involve the reaction between 3,5-dimethylbenzene and a sulfur source like di-tert-butyl disulfide or tert-butyl thiol in the presence of an oxidant and a catalyst. Another strategy involves the oxidative coupling of an arylboronic acid with a thiol. For example, the reaction of 3,5-dimethylphenylboronic acid with tert-butyl thiol in the presence of a copper catalyst like CuSO₄ and an oxidant (often air or oxygen) can yield the desired sulfide. organic-chemistry.org

Reactant 1Reactant 2Catalyst SystemOxidantSolvent
Arylboronic AcidThiolCuSO₄ / 1,10-phenanthrolineO₂ (Air)Ethanol
Aryl Aldehyde (transient directing group)ThiolCopper Catalyst--

This table shows examples of oxidative coupling strategies for C-S bond formation. rsc.orgorganic-chemistry.org

Dehydrogenative C-S Coupling Utilizing Arenes and Thiols

Dehydrogenative C-S coupling represents a highly atom-economical and environmentally attractive method for the synthesis of aryl thioethers. This approach involves the direct formation of a carbon-sulfur bond between an arene C-H bond and a thiol, with the only byproduct being hydrogen gas. While a specific example for the synthesis of this compound using this method is not extensively documented in readily available literature, the general principles are well-established.

Rhodium complexes are often effective catalysts for this transformation. For instance, rhodium catalysts can facilitate the reaction between various arenes and thiols under oxidative conditions. The mechanism typically involves the activation of the aryl C-H bond by the metal center, followed by reaction with the thiol.

Another approach involves the use of more earth-abundant metal catalysts or even metal-free conditions. For example, cesium carbonate (Cs2CO3) has been shown to catalyze the aerobic oxidative cross-dehydrogenative coupling of thiols with arenes, using molecular oxygen as the oxidant. This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups.

A plausible reaction for the synthesis of the target compound could involve the direct reaction of 1-tert-butyl-3,5-dimethylbenzene with tert-butylthiol in the presence of a suitable catalyst and oxidant.

Table 1: Examples of Dehydrogenative C-S Coupling Reactions

Arene Thiol Catalyst/Oxidant Product Reference
Naphthalene Thiophenol Rhodium complex Naphthyl phenyl sulfide google.com
Benzene (B151609) Various thiols Cs2CO3 / O2 Aryl sulfides

Alkylation and Functionalization of the 3,5-Dimethylbenzene Moiety

A key strategy for the synthesis of this compound involves the initial preparation of the substituted benzene ring, followed by the introduction of the tert-butylsulfanyl group.

The introduction of the tert-butyl group onto the 3,5-dimethylbenzene (m-xylene) ring is efficiently achieved through Friedel-Crafts alkylation. wikipedia.org This classic electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3), to generate a tert-butyl carbocation from a suitable precursor like tert-butyl chloride or tert-butanol. wikipedia.org

The reaction of m-xylene (B151644) with tert-butyl chloride in the presence of a Lewis acid catalyst leads to the formation of 1-tert-butyl-3,5-dimethylbenzene. wikipedia.orgnih.gov The substitution pattern is governed by the directing effects of the two methyl groups on the m-xylene ring, which are ortho, para-directing. The incoming tert-butyl group is directed to the 5-position, which is para to one methyl group and ortho to the other, and is also the most sterically accessible position.

A typical experimental procedure involves reacting m-xylene with tert-butyl chloride in the presence of a catalytic amount of anhydrous ferric chloride at low temperatures. wikipedia.org The reaction is often vigorous and produces hydrogen chloride gas as a byproduct.

Table 2: Friedel-Crafts Alkylation of m-Xylene

Alkylating Agent Catalyst Product Reference
tert-Butyl chloride FeCl3 1-tert-Butyl-3,5-dimethylbenzene wikipedia.org
tert-Butanol Sulfuric acid 1-tert-Butyl-3,5-dimethylbenzene google.com

Once 1-tert-butyl-3,5-dimethylbenzene is synthesized, the next step is the regioselective introduction of the sulfur functionality. This can be achieved through various methods, including electrophilic substitution or transition metal-catalyzed cross-coupling reactions.

Direct sulfenylation of 1-tert-butyl-3,5-dimethylbenzene with a suitable electrophilic sulfur reagent could be a potential route. However, controlling the regioselectivity of this reaction can be challenging.

A more controlled approach involves the initial halogenation of 1-tert-butyl-3,5-dimethylbenzene to introduce a leaving group at a specific position. For example, bromination of 1-tert-butyl-3,5-dimethylbenzene would likely occur at one of the remaining activated positions on the ring. The resulting aryl bromide can then be subjected to a cross-coupling reaction with a tert-butylthiol equivalent.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. These reactions typically employ a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with a thiol. Similarly, copper-catalyzed cross-coupling reactions are also widely used for the synthesis of aryl thioethers.

Multicomponent Reactions for Direct Synthesis of Complex Thioethers

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, related three-component reactions for the synthesis of aryl alkyl thioethers have been developed.

One such example is a copper-catalyzed three-component reaction involving aryldiazonium salts, a sulfur dioxide surrogate (DABSO), and alkyl bromides. organic-chemistry.org This method provides access to a variety of aryl alkyl thioethers. To apply this to the target molecule, one could envision a pathway starting from 3,5-dimethylaniline, which can be converted to the corresponding diazonium salt. This salt could then react with DABSO and tert-butyl bromide in the presence of a copper catalyst.

Another approach could involve a palladium-catalyzed three-component coupling of an aryne, a benzylic/allylic bromide, and a borylated methane (B114726) derivative, which has been shown to produce complex substituted arenes. wikipedia.org Adapting such a strategy for thioether synthesis would require the incorporation of a sulfur-containing component.

Table 3: Example of a Three-Component Reaction for Thioether Synthesis

Aryl Component Sulfur Source Alkyl Component Catalyst Product Type Reference
Aryldiazonium salt DABSO Alkyl bromide Copper Aryl alkyl thioether organic-chemistry.org

Sustainable and Green Chemistry Protocols in Organosulfur Synthesis

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry. For the synthesis of organosulfur compounds like this compound, several green chemistry approaches can be considered.

The use of xanthates as thiol-free reagents is a notable green alternative. mdpi.com Xanthates are stable, low-cost, and less odorous compared to thiols. They can be used as thiol surrogates in nucleophilic substitution reactions with aryl halides to form thioethers.

Ionic liquids have emerged as green solvents and catalysts for a variety of organic transformations, including the synthesis of thioethers. organic-chemistry.orgresearchgate.net They offer advantages such as low vapor pressure, high thermal stability, and the potential for recyclability. Ionic liquids can act as the reaction medium and, in some cases, also as the catalyst, promoting the reaction between an aryl halide and a thiol.

Microwave-assisted synthesis is another green technology that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced byproducts. nih.gov Microwave irradiation can be applied to various thioether synthesis methods, including palladium- or copper-catalyzed cross-coupling reactions.

Photocatalysis represents a further sustainable approach, utilizing visible light as a renewable energy source to drive chemical reactions. nih.gov Organophotoredox catalysis can be employed for the synthesis of thioethers from readily available starting materials under mild conditions.

Table 4: Green Chemistry Approaches in Thioether Synthesis

Green Approach Key Feature Example Application Reference
Xanthate Reagents Thiol-free, low odor Synthesis of aryl thioethers from aryl halides mdpi.com
Ionic Liquids Recyclable solvent/catalyst Synthesis of thioethers from aryl halides and thiols organic-chemistry.orgresearchgate.net
Microwave-Assisted Synthesis Rapid heating, shorter reaction times Copper-catalyzed diaryletherification nih.gov
Photocatalysis Use of visible light as energy source Synthesis of α-Keton thiol esters nih.gov

Reactivity and Transformation Pathways of 1 Tert Butylsulfanyl 3,5 Dimethylbenzene

Electrophilic Aromatic Substitution Patterns on the 3,5-Dimethylbenzene Ring with Thioether Directing Effects

The aromatic ring of 1-tert-butylsulfanyl-3,5-dimethylbenzene is activated towards electrophilic aromatic substitution (EAS) by both the alkyl groups and the thioether substituent. The directing effects of these groups determine the position of substitution for incoming electrophiles.

Activating and Directing Effects : Both the thioether (-S-tBu) group and the two methyl (-CH₃) groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). youtube.com They achieve this by donating electron density to the ring, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.com All three substituents are classified as ortho, para-directors, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. youtube.comorganicchemistrytutor.com

Regioselectivity : In this compound, the two methyl groups are meta to each other. Their activating effects combine to enhance the electron density at positions 2, 4, and 6. The thioether group at position 1 further activates the ring, with a directing influence on positions 2, 4, and 6.

Position 2 and 6 (ortho to thioether, ortho to one methyl group) : These positions are strongly activated. Substitution at these sites is sterically hindered by the adjacent bulky tert-butylsulfanyl group.

Position 4 (para to thioether, ortho to both methyl groups) : This position is electronically activated by all three substituents and is generally less sterically hindered than the ortho positions. Therefore, electrophilic substitution is most likely to occur at the C4 position.

When multiple activating groups are present, the most powerfully activating group generally directs the substitution. youtube.com However, in this case, the directing effects of the thioether and the two methyl groups are synergistic, all pointing to the same positions (2, 4, and 6). The final regioselectivity will be a balance between the strong electronic activation at all three available positions and the steric hindrance, which is most pronounced at the positions ortho to the bulky tert-butylsulfanyl group. This typically favors substitution at the para position. organicchemistrytutor.com

Oxidative Transformations of the Thioether Linkage

The sulfur atom in the thioether linkage is susceptible to oxidation, allowing for the formation of sulfoxides and sulfones. masterorganicchemistry.comresearchgate.net These oxidized derivatives are important intermediates in organic synthesis. acsgcipr.org

The oxidation of thioethers like this compound proceeds in a stepwise manner. A mild oxidation yields the corresponding sulfoxide (B87167), 1-(tert-butylsulfinyl)-3,5-dimethylbenzene. Further oxidation of the sulfoxide under more vigorous conditions produces the sulfone, 1-(tert-butylsulfonyl)-3,5-dimethylbenzene. organic-chemistry.orgresearchgate.net

Sulfur, being a third-row element, can expand its valence shell beyond an octet, allowing it to form stable compounds with higher oxidation states, such as sulfoxides and sulfones. libretexts.orgmsu.edu

Table 1: Common Oxidizing Agents for Thioether Oxidation

Oxidizing Agent Product(s) Typical Conditions
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone Catalyzed by acids (e.g., Triflic acid), metal catalysts (e.g., Tantalum carbide, Niobium carbide), or controlled stoichiometry. organic-chemistry.orgorganic-chemistry.org
Peroxyacids (e.g., m-CPBA) Sulfoxide or Sulfone Stoichiometric control; often used for selective sulfoxide formation at low temperatures. masterorganicchemistry.com
Sodium Hypochlorite (NaOCl) Sulfoxide Aqueous acetonitrile, catalyst-free. organic-chemistry.org
Potassium Permanganate (KMnO₄) Sulfone Strong oxidant, often leads to over-oxidation. acsgcipr.org
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Sulfoxide or Sulfone Versatile, can be controlled for selective oxidation. acsgcipr.org

The table is interactive and can be sorted by column.

Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone is a common objective in synthetic chemistry. acsgcipr.orgresearchgate.net Several strategies can be employed:

Stoichiometric Control : Carefully controlling the amount of the oxidizing agent, often adding it slowly to the thioether, can favor the formation of the sulfoxide. acsgcipr.org

Reagent Selection : Using milder or more selective oxidizing agents can prevent over-oxidation. For instance, certain hypervalent iodine reagents are known for their mild and selective oxidation of sulfides to sulfoxides. organic-chemistry.org

Catalysis : The use of specific catalysts can enhance selectivity. For example, manganese porphyrins have been shown to be effective electrocatalysts for the selective oxidation of thioethers to sulfoxides. organic-chemistry.org Similarly, dirhodium(II) carboxylate complexes with tert-butyl hydroperoxide can be used. organic-chemistry.org Tantalum carbide as a catalyst with hydrogen peroxide favors sulfoxide formation, while niobium carbide promotes sulfone formation. organic-chemistry.org

Reaction Conditions : Lower reaction temperatures generally favor the formation of the sulfoxide and reduce the rate of subsequent oxidation to the sulfone.

Nucleophilic Reactivity at the Sulfur Center

The sulfur atom in this compound possesses lone pairs of electrons and is a potent nucleophile, significantly more so than the oxygen atom in an analogous ether. masterorganicchemistry.comlibretexts.orgmsu.edu This enhanced nucleophilicity allows it to react with various electrophiles.

A characteristic reaction is the alkylation of the sulfur atom with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.orgmsu.edulibretexts.org For example, reaction with an alkyl halide such as methyl iodide would yield (3,5-dimethylphenyl)(tert-butyl)(methyl)sulfonium iodide. The sulfur atom acts as the nucleophile, displacing the halide from the alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com

Radical Reactions Involving the tert-Butylsulfanyl Group

The tert-butylsulfanyl group can participate in radical reactions, often initiated by heat or light. youtube.com The stability of the resulting radicals plays a key role in these transformations. Radical reactions can lead to C-S bond cleavage or substitutions at positions adjacent to the sulfur atom. youtube.com For instance, the formation of radical cations of aryl tert-butyl sulfoxides has been studied, showing that these species can undergo C-S bond cleavage. nih.gov The rate of this cleavage is influenced by the substituents on the aryl ring. nih.gov

The presence of a tert-butyl group can influence radical stability. Tertiary radicals are generally more stable than secondary or primary radicals, which can direct the course of radical reactions. youtube.com

C-S Bond Cleavage and Rearrangement Reactions

The carbon-sulfur bond in aryl thioethers can be cleaved under specific conditions, often involving radical or ionic intermediates. rsc.org Transition metals are also known to mediate the hydrolysis and cleavage of C-S bonds in thiolates and sulfides. acs.org

Studies on aryl tert-butyl sulfoxide radical cations have shown that these intermediates readily undergo C-S bond cleavage to form products derived from the fragmentation. nih.gov The fragmentation rate constants depend on the electronic nature of the aryl substituents. nih.gov

Furthermore, aryl thioethers can undergo rearrangement reactions. One notable example is the Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that can occur under basic conditions. nih.gov While this rearrangement typically requires an activated aromatic system, related rearrangements of aryl sulfides have been reported, proceeding through either radical or anionic pathways. nih.gov For this compound, such a rearrangement would involve the migration of the aryl group, potentially leading to a complex mixture of products.

Cascade and Annulation Reactions Utilizing the Aromatic Nucleus

Cascade and annulation reactions represent efficient synthetic strategies where multiple bonds are formed in a single operation, often leading to the rapid assembly of complex molecular architectures. For aryl sulfides like this compound, these pathways typically involve an initial reaction at the sulfur atom or an adjacent position, followed by an intramolecular cyclization where the electron-rich 3,5-dimethylphenyl group acts as the nucleophile.

One of the most well-established annulation reactions for aryl sulfides is the formation of benzothiophenes. This can be achieved through various strategies, including the electrophilic cyclization of ortho-alkynyl thioethers. In a hypothetical scenario, a derivative of this compound bearing an alkynyl group at an adjacent position could undergo electrophile-induced cyclization to furnish a substituted benzothiophene. The reaction proceeds via the attack of the alkyne on an electrophile, followed by intramolecular cyclization of the resulting vinyl cation or a related intermediate, with the electron-rich aromatic ring participating in the ring closure.

Palladium-catalyzed cascade reactions offer another powerful avenue for the construction of fused ring systems. For instance, a cascade process involving an initial cross-coupling reaction followed by an intramolecular C-H activation/cyclization could lead to the formation of various heterocyclic structures. The tert-butylsulfanyl group can influence the regioselectivity of such cyclizations.

Radical-mediated cyclizations also present a viable pathway. A radical generated elsewhere in the molecule could add to the aromatic ring of this compound, initiating a cascade that results in a fused polycyclic structure. The substitution pattern on the aromatic ring would direct the intramolecular radical addition.

While direct experimental data for this compound in these specific reaction types is scarce, the established reactivity of related aryl sulfides in cascade and annulation reactions allows for the extrapolation of its potential synthetic utility. The following table summarizes representative cascade and annulation reactions of analogous aryl sulfides, providing a model for the expected reactivity of this compound.

Reaction Type Aryl Sulfide (B99878) Substrate (Analogue) Reaction Conditions Product (Fused Ring System) Key Transformation
Electrophilic Cyclizationo-(1-Alkynyl)thioanisoleI₂, CH₂Cl₂, rt2,3-Disubstituted benzo[b]thiopheneIodonium-ion initiated intramolecular cyclization
Palladium-Catalyzed Cascadeortho-Bromothioanisole and AnilinePd(OAc)₂, NHC ligand, KHMDSN-ArylcarbazoleAmination followed by intramolecular C-H arylation
Radical Cascade CyclizationN-[(3-aryl)propioloyl]indoles with AgSCF₃AgSCF₃, (NH₄)₂S₂O₈Trifluoromethylthiolated pyrrolo[1,2-a]indol-3-onesRadical trifluoromethylthiolation followed by intramolecular cyclization

This table presents data for analogous compounds to illustrate potential reaction pathways for this compound. The specific substrates and products would vary if this compound were used.

Further research into the cascade and annulation reactions of this compound is warranted to fully explore its potential in the synthesis of novel and complex heterocyclic frameworks. The electron-rich nature of its aromatic core, combined with the directing effects of its substituents, makes it a promising candidate for the development of new synthetic methodologies.

Mechanistic Investigations of Reactions Involving 1 Tert Butylsulfanyl 3,5 Dimethylbenzene

Kinetic Studies for Rate Law Determination and Activation Energy Profiling

Kinetic studies are fundamental to understanding the mechanism of a reaction by quantitatively measuring its rate. For reactions involving 1-tert-butylsulfanyl-3,5-dimethylbenzene, such as oxidation or electrophilic substitution, these studies help in formulating a rate law that describes the mathematical relationship between the reaction rate and the concentration of reactants.

Rate Law Determination: In the case of the oxidation of aryl sulfides to sulfoxides and sulfones, kinetic studies on analogous compounds have frequently shown second-order kinetics—first order in the sulfide (B99878) and first order in the oxidant. nih.gov For a typical oxidation of this compound with an oxidant like hydrogen peroxide or a peroxy acid, the rate law would likely be:

Rate = k[this compound][Oxidant]

This is determined by systematically varying the initial concentrations of the reactants and measuring the initial reaction rates. The two methyl groups on the benzene (B151609) ring are electron-donating, which increases the electron density on the sulfur atom, making it more nucleophilic and thus potentially increasing the reaction rate compared to an unsubstituted aryl sulfide. Conversely, the bulky tert-butyl group can sterically hinder the approach of the oxidant, which might decrease the rate constant (k).

Activation Energy Profiling: The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. For electrophilic aromatic substitution (EAS) on the benzene ring of this compound, the first step—the attack of the electrophile to form a carbocation intermediate (Wheland intermediate)—is typically the rate-determining step and has a high activation energy due to the temporary loss of aromaticity. libretexts.orglumenlearning.com The presence of two electron-donating methyl groups and the sulfur atom (which can also donate electron density through resonance) helps to stabilize this cationic intermediate, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene. wikipedia.org

Below is a representative data table illustrating how initial rates data could be used to determine the reaction order for a hypothetical oxidation of this compound.

Table 1: Hypothetical Initial Rates for the Oxidation of this compound

Experiment[this compound] (M)[Oxidant] (M)Initial Rate (M/s)
10.100.102.5 x 10-4
20.200.105.0 x 10-4
30.100.205.0 x 10-4

Spectroscopic Analysis of Transient Intermediates

The direct observation of short-lived intermediates is crucial for confirming a proposed reaction mechanism. Techniques like transient absorption spectroscopy and electron paramagnetic resonance (EPR) are invaluable for this purpose.

In reactions of aryl sulfides, several types of transient intermediates can be postulated. For instance, during one-electron oxidation, a radical cation ([Ar-S(t-Bu)]•+) could be formed. This species could be detected by:

Transient Absorption Spectroscopy: This technique monitors changes in absorption in the UV-Vis region on very short timescales (femtosecond to nanosecond). mdpi.comresearchgate.net The formation of a radical cation or other colored intermediates, such as a charge-transfer complex, would lead to new absorption bands. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is specifically used to detect species with unpaired electrons, such as radicals. nih.gov The detection of a signal upon initiation of the reaction would provide strong evidence for a radical intermediate. High-field EPR can even help to deconvolve signals from a mixture of radical species. nih.gov

In electrophilic aromatic substitution, the key intermediate is the Wheland intermediate or sigma complex . While generally too unstable to be isolated, its presence can sometimes be inferred or observed at low temperatures using NMR spectroscopy, where the loss of aromaticity and the presence of an sp³-hybridized carbon would be evident. nih.gov

For reactions involving strong acids or electrophiles attacking the sulfur atom, a sulfonium (B1226848) ion ([Ar-S+(R)(t-Bu)]) could be formed. researchgate.net NMR spectroscopy (¹H, ¹³C) would be a primary tool for identifying such an intermediate, as the chemical shifts of the protons and carbons near the positively charged sulfur would be significantly altered. nih.govresearchgate.net

Isotopic Labeling Experiments for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a reaction. By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), one can determine which bonds are broken and formed in the rate-determining step.

This is particularly useful in studying the mechanism of electrophilic aromatic substitution on this compound. The final step of the standard EAS mechanism is the deprotonation of the Wheland intermediate to restore aromaticity. wikipedia.org To determine if this deprotonation step is rate-determining, a kinetic isotope effect (KIE) experiment can be performed. The reaction is run with both the normal compound and a version where the aromatic protons have been replaced by deuterium.

If the C-H bond cleavage is part of the rate-determining step, a primary KIE will be observed, meaning the deuterated compound will react significantly slower than the non-deuterated one (kH/kD > 1). youtube.com

For most EAS reactions, such as nitration and halogenation, this final deprotonation step is fast, and no significant KIE is observed (kH/kD ≈ 1). This indicates that the formation of the Wheland intermediate is the slow, rate-determining step. youtube.com However, in some cases, such as sulfonation, the second step can be rate-limiting.

An isotopic label on the sulfur atom (e.g., using ³⁴S) could be employed to follow the sulfur moiety in reactions where C-S bond cleavage might occur, for example, in certain transition-metal-catalyzed cross-coupling reactions. acs.org

Investigation of Solvent Effects and Catalyst Roles in Reaction Mechanisms

Solvent Effects: The choice of solvent can dramatically influence the rate and even the mechanism of a reaction. For reactions involving this compound that proceed through charged or polar intermediates, the solvent's polarity is a key factor.

In the oxidation of aryl sulfides, a change in mechanism has been observed when moving to more polar solvents. For instance, a concerted mechanism in a nonpolar solvent might switch to a two-step mechanism involving a charged intermediate in a polar, protic solvent like aqueous acetone. nih.gov The ability of the solvent to stabilize charged intermediates or transition states can lower the activation energy. Some oxidations can even be promoted by the solvent itself, with different solvents leading to different products (e.g., sulfoxide (B87167) vs. sulfone). acs.orgresearchgate.net

For EAS reactions, polar solvents can help to stabilize the charged Wheland intermediate, potentially increasing the reaction rate.

Catalyst Roles: Catalysts provide an alternative, lower-energy pathway for a reaction.

In electrophilic aromatic substitution , Lewis acids (e.g., AlCl₃, FeBr₃) are often used as catalysts to generate a more powerful electrophile. wikipedia.orgyoutube.com For example, in Friedel-Crafts alkylation, the Lewis acid helps to generate a carbocation from an alkyl halide, which can then attack the electron-rich ring of this compound.

In the oxidation of sulfides , various metal complexes can catalyze the reaction, often allowing for the use of greener oxidants like H₂O₂ or even air. nih.govacsgcipr.org These catalysts can function by activating the oxidant or the sulfide. For instance, titanium complexes have been used for the enantioselective oxidation of sulfides. nih.gov

Transition metal catalysts , particularly those based on palladium or nickel, are crucial for C-S bond formation reactions to synthesize aryl sulfides. nih.govorganic-chemistry.org Mechanistic studies on these catalytic cycles show steps like oxidative addition, transmetalation (or ligand exchange), and reductive elimination. nih.govacs.org While this is more relevant to the synthesis of the title compound, analogous C-S bond cleavage reactions are also known. acs.org

Analysis of Stereoelectronic Effects and Steric Hindrance on Reaction Selectivity

Stereoelectronic Effects: These effects relate to how the spatial arrangement of orbitals influences the reactivity and stability of a molecule. In reactions involving the sulfur atom of this compound, stereoelectronic effects can be significant. For example, if a carbanion were to be formed on a carbon adjacent to the sulfur, its stability would depend on the alignment of the carbon lone pair orbital with the antibonding (σ*) orbitals of the C-S or S-O bonds (in the case of a sulfoxide). nih.govresearchgate.net An antiperiplanar arrangement, where the orbitals are aligned in the same plane but opposite to each other, allows for maximum stabilizing hyperconjugation. nih.gov

Steric Hindrance: The bulky tert-butyl group attached to the sulfur atom exerts significant steric hindrance. This has several consequences for reaction selectivity:

Electrophilic Aromatic Substitution: The -S-tBu group, along with the two methyl groups, will direct incoming electrophiles. The sulfur atom is an ortho, para-director. Given that the two methyl groups are at positions 3 and 5, the available positions for substitution are 2, 4, and 6. Positions 2 and 6 are ortho to the -S-tBu group and meta to one of the methyl groups. Position 4 is para to the -S-tBu group and ortho to both methyl groups. Steric hindrance from the bulky -S-tBu group would likely disfavor substitution at the ortho positions (2 and 6). acs.org Therefore, electrophilic attack is most likely to occur at the para position (position 4), which is sterically more accessible and electronically activated by all three substituents. This high regioselectivity is a common consequence of steric hindrance in EAS reactions. lumenlearning.comacs.org

The following table summarizes the directing effects of the substituents on the benzene ring of the title compound.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

SubstituentPositionActivating/DeactivatingDirecting Effect
-S-C(CH₃)₃1ActivatingOrtho, Para
-CH₃3ActivatingOrtho, Para
-CH₃5ActivatingOrtho, Para

This combination of electronic activation and steric hindrance leads to a high degree of predictability for the regiochemical outcome of many reactions involving this compound.

Computational and Theoretical Studies of 1 Tert Butylsulfanyl 3,5 Dimethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT calculations would serve as a powerful tool to investigate the electronic characteristics of 1-tert-butylsulfanyl-3,5-dimethylbenzene. Such studies would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and calculate various molecular properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

An FMO analysis would provide insights into the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap would suggest higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available

Charge Distribution and Electrostatic Potential Mapping

Analysis of the molecular electrostatic potential (MEP) would reveal the charge distribution and identify regions that are electron-rich or electron-poor. This information is critical for understanding intermolecular interactions and predicting how the molecule would interact with other reagents. The MEP map would visually represent the electrostatic potential on the electron density surface.

Reaction Pathway Modeling and Transition State Characterization

For any proposed reaction involving this compound, computational modeling could elucidate the reaction mechanism. This would involve locating the transition state structures along the reaction coordinate and calculating the activation energies. Such studies would provide a detailed understanding of the kinetics and thermodynamics of the transformation.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in different environments, such as in various solvents or at different temperatures. MD simulations would provide information on the molecule's flexibility, conformational changes over time, and interactions with surrounding molecules.

Quantum Chemical Descriptors and Their Correlation with Experimental Reactivity

A range of quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, could be calculated. These descriptors provide quantitative measures of the molecule's reactivity and can be correlated with experimental observations to develop predictive models for the behavior of this and related compounds.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-tert-butylsulfanyl-3,5-dimethylbenzene, providing detailed insights into the chemical environment of each proton and carbon atom.

¹H and ¹³C Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The tert-butyl group exhibits a singlet for its nine equivalent protons, typically found in the upfield region. The two methyl groups attached to the benzene (B151609) ring also produce a singlet, but at a chemical shift value indicative of their attachment to an aromatic system. The aromatic protons, due to their varied electronic environments, are expected to show distinct signals.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbon atoms of the tert-butyl and methyl groups appear in the aliphatic region of the spectrum, while the aromatic carbons resonate at lower field. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the alkyl and tert-butylsulfanyl substituents.

Detailed chemical shift assignments and coupling constants, where applicable, are crucial for a complete structural description.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.3~31
C(CH₃)₃N/A~45
Ar-CH₃~2.3~21
Ar-H (ortho to S)~7.0-7.2~128-130
Ar-H (para to S)~6.8-7.0~125-127
Ar-C (ipso, C-S)N/A~135-140
Ar-C (ipso, C-CH₃)N/A~138-142
Ar-C (unsubstituted)See Ar-HSee Ar-H

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish unambiguous assignments and reveal through-bond and through-space correlations, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. For this compound, it would primarily confirm the coupling between the aromatic protons on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would definitively link the proton signals of the tert-butyl and methyl groups to their corresponding carbon signals, as well as each aromatic proton to its attached carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. NOESY can provide information about the preferred conformation of the tert-butylsulfanyl group relative to the benzene ring by showing correlations between the tert-butyl protons and the ortho-aromatic protons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is a vital tool for confirming the elemental composition and elucidating the fragmentation patterns of this compound. By providing a highly accurate mass measurement, HRMS can unequivocally determine the molecular formula of the parent ion.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways. A primary fragmentation event would be the loss of a tert-butyl radical, leading to a stable thienyl-like cation. Another characteristic fragmentation would involve the cleavage of the C-S bond, resulting in ions corresponding to the tert-butyl cation and the 3,5-dimethylthiophenyl radical.

Interactive Data Table: Expected HRMS Fragmentation for this compound

Fragment Ion Proposed Structure Exact Mass (m/z)
[M]⁺[C₁₂H₁₈S]⁺200.1129
[M - C₄H₉]⁺[C₈H₉S]⁺137.0425
[C₄H₉]⁺(CH₃)₃C⁺57.0704

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aliphatic (tert-butyl and methyl) and aromatic groups in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-S stretching vibration, which is typically weak, is expected in the 600-800 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the aromatic ring vibrations and the C-S bond, complementing the information obtained from the IR spectrum.

Interactive Data Table: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2970IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
C-S Stretch600-800IR, Raman

X-ray Crystallography for Single Crystal Molecular Structure Determination (Applicable to Crystalline Derivatives or Co-crystals)

While this compound is a liquid at room temperature, its definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, could be determined by X-ray crystallography if a suitable crystalline derivative or co-crystal can be prepared. This technique would provide the most accurate and detailed three-dimensional representation of the molecule, confirming the substitution pattern on the benzene ring and revealing the conformation of the tert-butylsulfanyl group. Such data would serve as the ultimate benchmark for validating the structural insights gained from spectroscopic methods.

Applications of 1 Tert Butylsulfanyl 3,5 Dimethylbenzene As a Synthetic Building Block

Precursor in the Synthesis of Functionalized Aromatic Compounds and Heterocycles

The structural framework of 1-tert-butylsulfanyl-3,5-dimethylbenzene makes it a valuable starting material for synthesizing more elaborate molecules. The related compound, 1-tert-butyl-3,5-dimethylbenzene, is known to participate in reactions such as the cascade diarylation of N-phenylacetamides. chemicalbook.comchemdad.comsigmaaldrich.com This highlights the reactivity of the aromatic ring, suggesting that the sulfur-containing analogue could undergo similar C-H functionalization or electrophilic substitution reactions to introduce additional groups onto the benzene (B151609) core.

Furthermore, this compound can serve as a key intermediate in producing other functionalized aromatics. For instance, oxidation of the sulfide (B99878) group could yield the corresponding sulfoxide (B87167) or sulfone, introducing new functional groups with different electronic and steric properties. The tert-butylsulfanyl group can also be cleaved under specific conditions to generate a thiol, which is a highly versatile functional group for further transformations, including the formation of disulfides or coupling with other molecules.

In the realm of heterocycle synthesis, building blocks with a defined substitution pattern are crucial. General synthetic strategies, such as the three-component reaction between a 1,3-diketone, acetone, and an amine to form meta-hetarylanilines, demonstrate how substituted precursors dictate the final product's structure. beilstein-journals.org A molecule like this compound could be chemically modified to incorporate a diketone functionality, thereby serving as a precursor for custom-designed heterocyclic systems. The inherent 1,3,5-substitution pattern would precisely direct the orientation of substituents on the resulting heterocyclic product.

Potential as a Ligand in Organometallic Catalysis

The sulfur atom in this compound contains lone pairs of electrons, making it a potential coordination site for transition metals. Thioethers are well-established ligands in organometallic chemistry, capable of forming stable complexes with a range of metals such as palladium, platinum, gold, and copper. The coordination of the sulfur atom to a metal center would be influenced by the steric bulk of the adjacent tert-butyl group and the 3,5-dimethylphenyl moiety.

This steric hindrance is not necessarily a drawback; in fact, it can be highly advantageous in catalysis. Bulky ligands are often used to:

Control the coordination number of the metal center.

Create a specific steric environment that influences the selectivity of a catalytic reaction (e.g., regioselectivity or enantioselectivity).

Stabilize reactive metal centers , preventing catalyst decomposition.

While specific catalytic applications of this compound as a ligand are not extensively documented, its structure is analogous to other thioether ligands used in catalysis. The field of coordination chemistry has explored various polyfunctional, nitrogen-containing analogues like 1,3,5-triazapentadienes, which can be generated in situ or pre-formed before complexation with a metal. researchgate.net This points to the broad potential of heteroatom-containing organic molecules to act as ligands, a category into which this compound squarely fits.

Use in the Development of Advanced Organic Materials

The development of advanced organic materials for electronic, optoelectronic, or polymeric applications often relies on building blocks with specific structural and electronic properties. Aromatic compounds are fundamental to many of these materials due to their rigidity, thermal stability, and tunable electronic characteristics. The compound 1,3,5-tri-tert-butylbenzene, which shares the same 1,3,5-substitution pattern, is utilized as a stabilizer in plastics and rubber and as a building block for polymers with enhanced thermal and mechanical properties. chemimpex.com

By analogy, this compound possesses several features that make it a promising candidate for materials science research:

The rigid benzene core provides a stable, planar foundation.

The tert-butyl group can enhance solubility in organic solvents, which is crucial for solution-based processing of materials, while also preventing excessive intermolecular aggregation (π-stacking).

The sulfur atom can be used to tune the electronic properties of the molecule. Sulfide linkages are known to influence charge transport in organic semiconductors. Furthermore, the sulfur atom can act as a site for cross-linking in polymer synthesis, leading to materials with specific network structures.

These properties suggest its potential incorporation into conjugated polymers for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where precise control over molecular architecture and electronic levels is paramount.

Intermediate for the Construction of Complex Molecular Architectures and Scaffolds

A molecular scaffold is a core structure upon which more complex molecular assemblies can be built. The 1,3,5-substitution pattern of the benzene ring is a classic and effective scaffold. Research has shown that templates like 1,3,5-triethylbenzene (B86046) and 1,3,5-trimethylbenzene are widely used to pre-organize binding elements in supramolecular chemistry. nih.gov This pre-organization is key to creating synthetic hosts that can selectively bind to guest molecules.

This compound serves as an excellent scaffold for several reasons:

Defined Geometry: The substituents are locked in a fixed, trigonal arrangement around the central ring.

Chemical Handles: The methyl groups can be functionalized (e.g., via benzylic bromination) to attach other molecular fragments. The aromatic ring itself can undergo further substitution. The tert-butylsulfanyl group can be modified or used as a directional, sterically-demanding element.

Hierarchical Assembly: The scaffold allows for the stepwise and controlled construction of larger, three-dimensional structures. This is essential in the synthesis of molecular cages, clips, and other complex architectures used in molecular recognition and encapsulation. The synthesis of 1,3,5-triarylbenzenes via the self-condensation of ketones further illustrates the utility of this substitution pattern in creating star-shaped molecules. sapub.org

Interactive Data Tables

Table 1: Summary of Research Findings and Potential Applications

Application AreaKey Findings and RationaleRelevant Precedent Compounds
Functionalized Aromatics & Heterocycles The aromatic ring is reactive and can be functionalized. The sulfide group offers a site for oxidation or cleavage to introduce new functionalities. chemicalbook.comchemdad.comsigmaaldrich.com1-tert-butyl-3,5-dimethylbenzene chemicalbook.comchemdad.comsigmaaldrich.com
Organometallic Catalysis The sulfur atom's lone pairs allow for coordination to metal centers. Steric bulk from substituents can control catalyst selectivity and stability.1,3,5-triazapentadienes researchgate.net
Advanced Organic Materials The combination of a rigid core, a solubilizing group, and an electronically active sulfur atom makes it a candidate for polymer and electronic material synthesis.1,3,5-Tri-tert-butylbenzene chemimpex.com
Complex Molecular Architectures The 1,3,5-substitution pattern provides a rigid, pre-organized scaffold for building complex host-guest systems and other supramolecular structures.1,3,5-triethylbenzene, 1,3,5-trimethylbenzene nih.gov

Future Research Directions and Emerging Areas

Design and Synthesis of Derivatives with Tunable Electronic and Steric Properties

A significant avenue for future research lies in the synthesis of derivatives of 1-tert-butylsulfanyl-3,5-dimethylbenzene. By introducing various substituents onto the aromatic ring, it is possible to fine-tune the electronic properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density on the sulfur atom and the aromatic system, which in turn would influence its reactivity and potential applications.

Furthermore, the steric hindrance provided by the tert-butyl group is a key feature that can be exploited. Research into the synthesis of bulky, multi-alkylated diaryl disulfides has demonstrated the utility of related structures. chemicalbook.comchemdad.com The synthesis of derivatives with varying steric bulk around the sulfur atom could lead to the development of novel ligands for catalysis or building blocks for supramolecular chemistry.

Development of Novel Catalytic Systems for Efficient and Selective Transformations

The sulfur atom in this compound possesses lone pairs of electrons, making it a potential ligand for transition metals. The development of catalysts based on this scaffold is a promising research direction. Historically, sulfur compounds have been viewed as potential catalyst poisons; however, numerous modern catalytic systems have demonstrated the ability to withstand and even benefit from the presence of sulfur-containing ligands. nih.govmdpi.com

Future work could focus on designing palladium, nickel, or copper complexes with this compound derivatives as ligands for cross-coupling reactions. The steric and electronic properties of these ligands could be tailored to achieve high efficiency and selectivity in C-S, C-N, and C-O bond formation reactions. nih.govorganic-chemistry.org For example, palladium-catalyzed systems have been effectively used for the synthesis of aryl sulfides from aryl triflates and aryl halides. organic-chemistry.orgacs.org

Exploration of Photocatalytic and Electrocatalytic Applications

The fields of photocatalysis and electrocatalysis offer exciting opportunities for the application of this compound and its derivatives. The photocatalytic oxidation of thioethers to sulfoxides is a well-established transformation, and this compound could serve as a model substrate or a component in a photocatalytic system. nih.govresearchgate.net Recent advancements have highlighted the use of photocatalysis for the preparation of various thioethers under mild conditions. rsc.orgrsc.org

In electrocatalysis, sulfur compounds are being investigated for their role in energy storage systems, such as lithium-sulfur batteries. rsc.orgnih.gov The electrochemical behavior of this compound could be explored, particularly its redox properties and its ability to mediate electron transfer processes. The development of electrocatalytic models for the sulfur reduction reaction could provide insights into designing advanced electrocatalysts. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions that are highly exothermic or involve hazardous reagents. The integration of the synthesis and transformations of this compound into flow chemistry platforms represents a forward-looking research area. A field guide to flow chemistry for synthetic organic chemists highlights its benefits for handling exothermic reactions and improving selectivity. nih.gov

Automated synthesis platforms can be employed to rapidly screen a library of derivatives and catalytic systems based on the this compound scaffold. This high-throughput approach can accelerate the discovery of new materials and catalysts with desired properties.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational modeling, particularly using density functional theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. Future research should leverage advanced computational methods to guide the rational design of derivatives and catalysts based on this compound.

Computational studies can provide insights into the electronic structure, steric effects, and reaction mechanisms. For instance, DFT calculations can be used to predict the adsorption energies of sulfur species on catalyst surfaces, which is crucial for understanding and improving electrocatalytic performance in applications like Li-S batteries. nih.govacs.org This predictive capability can significantly reduce the experimental effort required to optimize molecular structures for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.